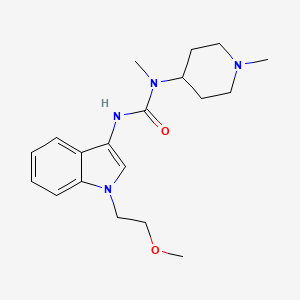

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea, also known as ME-1, is a synthetic compound that has shown promise in scientific research applications. ME-1 is a small molecule inhibitor that targets the enzyme nicotinamide adenine dinucleotide phosphate oxidase 4 (NOX4), which is involved in the production of reactive oxygen species (ROS). In

Scientific Research Applications

Pharmacokinetics and Metabolism

- Cefmenoxime Metabolism: Cefmenoxime, structurally related due to the presence of urea and indole components, shows pharmacokinetics influenced by renal function. A two-compartment model is necessary for proper evaluation, indicating complex distribution and elimination processes (Höffler & Koeppe, 1983).

- Metabolism of Gliclazide: Gliclazide, another compound with a urea moiety, undergoes extensive metabolism, with the majority of metabolites excreted through urine, hinting at the potential excretory pathways for urea-containing drugs (Oida et al., 1985).

Drug Binding and Interaction

- Influence of Indoxyl Sulfate: Indoxyl sulfate, an indole derivative, significantly impacts drug binding by inhibiting the binding of salicylate to albumin. This suggests that indole derivatives may interact with drug-binding processes (Niwa et al., 1988).

Potential Applications and Effects

- Melanin-related Metabolites: The study of melanin-related metabolites in urine, including indolic compounds, reveals their potential as markers for the skin pigmentary system, indicating that indole derivatives might have applications in dermatological research or diagnostics (Westerhof et al., 1987).

Biomarkers and Clinical Indicators

- Clinical Validation of Urinary Biomarkers: The urinary excretion of certain metabolites, including indolic compounds, serves as biomarkers for diseases like neuroblastoma, showing the diagnostic potential of indole derivatives in clinical settings (Lam et al., 2017).

properties

IUPAC Name |

3-[1-(2-methoxyethyl)indol-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-21-10-8-15(9-11-21)22(2)19(24)20-17-14-23(12-13-25-3)18-7-5-4-6-16(17)18/h4-7,14-15H,8-13H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETRWOVQIAQOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)

![N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2630380.png)

![N-[[4-(Aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride](/img/structure/B2630382.png)

![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2630384.png)

![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)

![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)

![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)